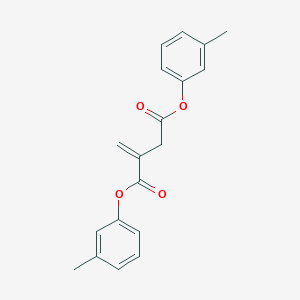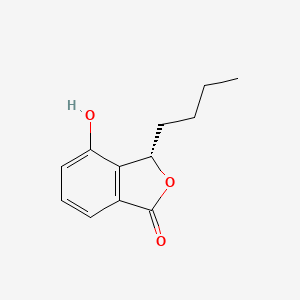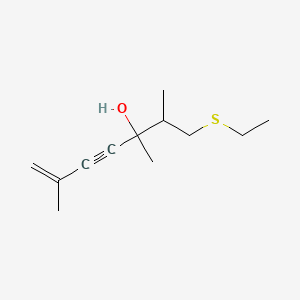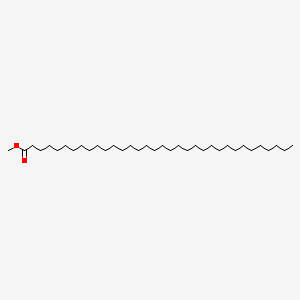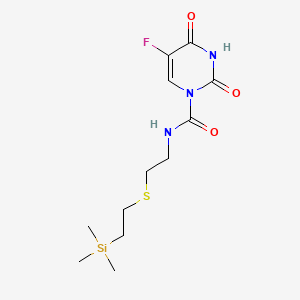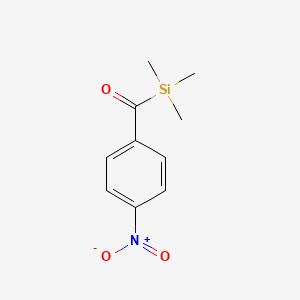
(4-Nitrophenyl)(trimethylsilyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)(trimethylsilyl)methanone is an organic compound that features a nitrophenyl group attached to a trimethylsilyl group via a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(trimethylsilyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-Nitrobenzoyl chloride+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)(trimethylsilyl)methanone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methanone linkage can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, alcohols, or amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 4-Aminophenyl(trimethylsilyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)(trimethylsilyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)(trimethylsilyl)methanone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the trimethylsilyl group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylmethanone: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
Trimethylsilylbenzene: Lacks the nitro group, reducing its reactivity in reduction reactions.
Uniqueness
(4-Nitrophenyl)(trimethylsilyl)methanone is unique due to the presence of both the nitrophenyl and trimethylsilyl groups, which confer distinct reactivity patterns and potential applications in synthetic chemistry. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
75748-13-9 |
|---|---|
Molekularformel |
C10H13NO3Si |
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
(4-nitrophenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C10H13NO3Si/c1-15(2,3)10(12)8-4-6-9(7-5-8)11(13)14/h4-7H,1-3H3 |
InChI-Schlüssel |
XBVRRCMHFMUMQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


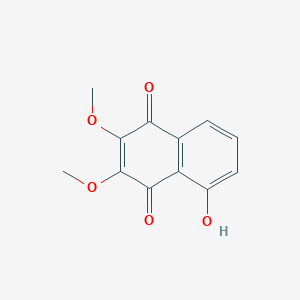

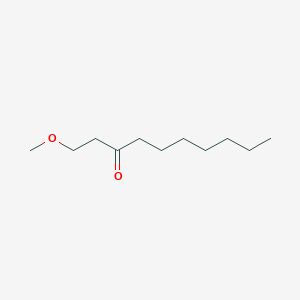
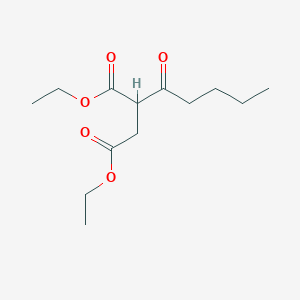
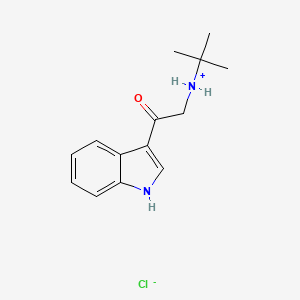
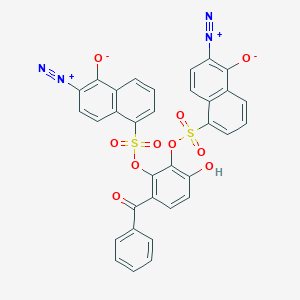
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
